1-(4-Hydroxy-3-isopropylphenyl)ethanone
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Overview
Description
1-(4-Hydroxy-3-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxy group at the 4-position and an isopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3-isopropylphenyl)ethanone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of acetyl chloride with 2-isopropylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like nitrobenzene at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(4-Oxo-3-isopropylphenyl)ethanone.
Reduction: 1-(4-Hydroxy-3-isopropylphenyl)ethanol.
Substitution: 1-(4-Nitro-3-isopropylphenyl)ethanone.
Scientific Research Applications
1-(4-Hydroxy-3-isopropylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-isopropylphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropyl group can enhance lipophilicity, facilitating membrane penetration. The compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(4-Hydroxy-3-isopropylphenyl)ethanone can be compared with other similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)ethanone:
1-(4-Hydroxy-3-nitrophenyl)ethanone: Contains a nitro group, which significantly alters its chemical properties and reactivity.
1-(4-Hydroxy-3-propylphenyl)ethanone: Similar structure but with a propyl group instead of an isopropyl group.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophilicity and lipophilicity, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-6-9(8(3)12)4-5-11(10)13/h4-7,13H,1-3H3 |
InChI Key |
KGNCTFNTJVHWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C)O |
Origin of Product |
United States |
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